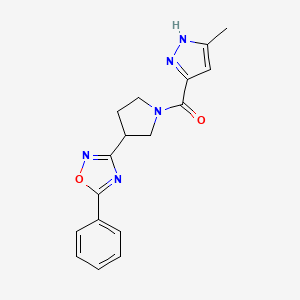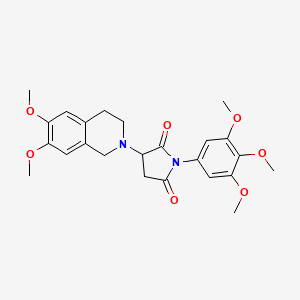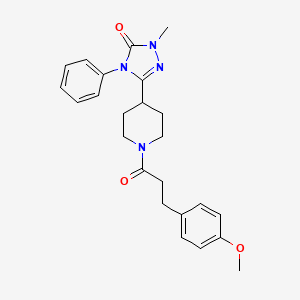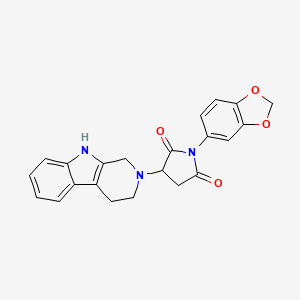![molecular formula C25H23FN4O B14962644 2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14962644.png)
2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline is a synthetic organic compound that belongs to the quinazoline class. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline typically involves multi-step organic reactions. The starting materials often include 2-fluoroaniline, 2-methoxybenzaldehyde, and piperazine. The synthesis may involve:
Condensation Reactions: Combining 2-fluoroaniline with 2-methoxybenzaldehyde to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinazoline core.
Substitution: Piperazine is introduced to the quinazoline core through nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic agent for treating diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Fluorophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]quinazoline
- 2-(2-Fluorophenyl)-4-[4-(2-nitrophenyl)piperazin-1-yl]quinazoline
- 2-(2-Fluorophenyl)-4-[4-(2-hydroxyphenyl)piperazin-1-yl]quinazoline
Uniqueness
2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved therapeutic effects.
Eigenschaften
Molekularformel |
C25H23FN4O |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline |
InChI |
InChI=1S/C25H23FN4O/c1-31-23-13-7-6-12-22(23)29-14-16-30(17-15-29)25-19-9-3-5-11-21(19)27-24(28-25)18-8-2-4-10-20(18)26/h2-13H,14-17H2,1H3 |
InChI-Schlüssel |
IDIUDQDPICGDAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)C5=CC=CC=C5F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14962564.png)

![N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)adamantane-1-carboxamide](/img/structure/B14962578.png)
![1-[1-hydroxy-3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one](/img/structure/B14962586.png)


![6,8,8,9-tetramethyl-3-{[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]carbonyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14962609.png)
![2-acetyl-5'-bromo-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14962610.png)
![1-(2,3-dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962615.png)
![8-methoxy-6-{[4-(2-methoxyphenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14962636.png)
![Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate](/img/structure/B14962647.png)
![N-(2-methyl-5-nitrophenyl)-2-[2-(4-methylphenyl)-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl]acetamide](/img/structure/B14962661.png)
![7-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962666.png)

